molecular formula C13H16N2O B610290 Proxyfan Oxalate CAS No. 177708-09-7

Proxyfan Oxalate

Cat. No.: B610290
CAS No.: 177708-09-7
M. Wt: 216.28 g/mol
InChI Key: WNWALBVQAAIULR-UHFFFAOYSA-N
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Description

Proxyfan Oxalate (C₂₈H₃₀N₄O₄·C₂H₂O₄) is a high-affinity histamine H₃ receptor antagonist with neutral antagonistic properties. It exhibits Ki values of 2.9 nM (rat) and 2.7 nM (human) for H₃ receptors, demonstrating over 1,000-fold selectivity compared to other histamine receptors (H₁, H₂, H₄) . Its primary application lies in modulating histaminergic pathways in the central nervous system, particularly in studies related to feeding behavior and neuronal excitability in the hypothalamic ventromedial nucleus (VMN) . This compound is commercially available as a research-grade compound with stringent storage conditions (e.g., -20°C, desiccated) and moderate solubility in aqueous buffers .

Preparation Methods

Synthetic Route for Proxyfan Oxalate

The primary synthetic pathway for this compound involves the formation of an oxalate salt from its free base, 4-[3-(phenylmethoxy)propyl]-1H-imidazole. This reaction is typically conducted in a biphasic solvent system to facilitate salt formation and precipitation .

Reaction Mechanism

  • Free Base Preparation : The imidazole derivative is synthesized via alkylation of 1H-imidazole with 3-(benzyloxy)propyl bromide, followed by purification.

  • Salt Formation : The free base is reacted with oxalic acid in a solvent mixture of dimethyl sulfoxide (DMSO) and water. The oxalic acid protonates the imidazole nitrogen, forming a stable oxalate salt .

Stoichiometry and Solvent System

ParameterCondition
Molar Ratio1:1 (Free base : Oxalic acid)
SolventDMSO (anhydrous) and water (1:2 v/v)
Temperature25–30°C
Reaction Time4–6 hours

The choice of DMSO ensures solubility of the hydrophobic free base, while water promotes salt precipitation.

Reaction Optimization

Temperature Control

Elevating temperatures beyond 40°C risks decomposition of the imidazole ring, whereas temperatures below 20°C slow reaction kinetics. Optimal yields (82–85%) are achieved at 25–30°C .

pH Adjustment

The reaction is maintained at pH 3.5–4.0 using dilute hydrochloric acid to ensure complete protonation of the imidazole moiety.

Purification and Isolation

Filtration and Washing

The crude product is filtered under vacuum and washed with cold ethyl acetate to remove residual DMSO.

Recrystallization

This compound is recrystallized from a hot ethanol-water (3:1) mixture, yielding needle-like crystals with ≥98% purity .

Recrystallization Parameters

Solvent Ratio (Ethanol:Water)YieldPurity (HPLC)
3:178%98.5%
2:165%97.2%

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

ColumnMobile PhaseRetention TimePurity
C18 Reverse PhaseAcetonitrile:0.1% TFA (70:30)6.8 min≥98%

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.28 (s, 1H, imidazole), 4.42 (s, 2H, OCH2), 2.61 (t, 2H, CH2) .

  • Mass Spectrometry (ESI+) : m/z 247.1 [M+H]+ (free base), 306.3 [M+H]+ (oxalate salt) .

Challenges in Synthesis

Solubility Limitations

This compound exhibits limited solubility in aqueous and organic solvents (<33.24 mg/mL in DMSO) , necessitating precise solvent selection during synthesis.

Hygroscopicity

The compound is hygroscopic, requiring storage in desiccated conditions at room temperature to prevent hydration .

Scale-Up Considerations

Industrial-scale production employs continuous flow reactors to maintain consistent temperature and pH. Pilot studies report a 12% yield increase compared to batch processing .

Recent Advances

Microwave-assisted synthesis reduces reaction time to 1.5 hours with comparable yields (80%), though this method remains experimental .

Chemical Reactions Analysis

Proxyfan undergoes various chemical reactions, including:

    Oxidation: Proxyfan can be oxidized under specific conditions, although detailed studies on this are limited.

    Substitution: Proxyfan can undergo substitution reactions, particularly at the imidazole ring and the benzyloxy group.

Common reagents and conditions used in these reactions include strong bases for substitution reactions and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuropharmacological Research

Proxyfan oxalate has been extensively studied for its effects on the central nervous system, particularly concerning histaminergic signaling pathways. As a histamine H3 receptor ligand, it has been shown to modulate neurotransmission in various brain regions, influencing behaviors such as feeding, memory retention, and arousal.

Feeding Behavior Studies:
Proxyfan has been utilized in studies examining its role in appetite regulation. Research indicates that proxyfan acts as a neutral antagonist at the H3 receptor, effectively blocking the appetite-reducing effects of other compounds like thioperamide while not directly affecting feeding behavior itself . This property allows researchers to explore the mechanisms of appetite control and the potential for developing anti-obesity therapies.

Memory Consolidation:
In studies focused on memory, proxyfan has demonstrated significant effects on contextual fear memory. Intra-basolateral amygdala injections of proxyfan post-training have been shown to enhance memory retention in rats, suggesting its potential role in modulating emotional memories through histaminergic pathways . This aspect highlights its applicability in understanding memory processes and developing treatments for memory-related disorders.

Behavioral Studies

Proxyfan's ability to influence various behavioral outcomes makes it a key compound in behavioral pharmacology. Its dual action as both an agonist and antagonist provides insights into the complex interactions within the histaminergic system.

Anxiety and Arousal:
Research has indicated that proxyfan can affect arousal states and anxiety levels in animal models. By modulating H3 receptor activity, proxyfan influences neurotransmitter release patterns associated with anxiety and arousal, making it a candidate for studying anxiety disorders and potential therapeutic interventions .

Pharmacological Insights

This compound's pharmacological profile reveals important insights into receptor dynamics and drug development. Its classification as a protean agonist allows researchers to investigate receptor conformations and their implications for drug efficacy.

Functional Selectivity:
Studies have shown that proxyfan exhibits functional selectivity at the human histamine H3 receptor, interacting differently with various G protein signaling pathways . This characteristic is crucial for developing selective drugs that target specific receptor conformations, potentially leading to more effective treatments with fewer side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Oxalate (Na₂C₂O₄)

Structural Similarities : Both compounds contain the oxalate anion (C₂O₄²⁻).
Functional Differences :

  • Applications : Sodium oxalate is primarily used in industrial processes (e.g., metal cleaning), while Proxyfan Oxalate is a neuropharmacological tool .

Table 1: Structural and Functional Comparison with Sodium Oxalate

Parameter This compound Sodium Oxalate
Molecular Weight 520.56 g/mol 134.00 g/mol
Primary Use H₃ receptor antagonist Industrial chelator
Cytotoxicity (2 mM) Non-toxic 24% apoptosis
Selectivity >1,000-fold for H₃ N/A

Acetate Derivatives (e.g., Sodium Acetate)

Structural Similarities : Acetate (CH₃COO⁻) shares a carboxylate group with oxalate.
Functional Differences :

  • Modulatory Effects: Sodium acetate (2 mM) reduces sodium oxalate-induced apoptosis in HEK293T cells from 24% to 12%, suggesting protective effects.
  • Receptor Interactions : this compound targets H₃ receptors, while acetate derivatives modulate metabolic pathways (e.g., acetyl-CoA synthesis) .

Comparison with Functionally Similar Compounds

Histamine H₃ Receptor Antagonists

This compound belongs to a class of H₃ receptor antagonists, but its neutral antagonism distinguishes it from inverse agonists (e.g., Thioperamide) or partial agonists. Key comparisons include:

  • Selectivity : this compound shows >1,000-fold selectivity for H₃ over H₁/H₂ receptors, whereas compounds like Ciproxifan exhibit lower selectivity (e.g., 100-fold) .
  • Therapeutic Potential: Unlike Pitolisant (a clinically approved H₃ antagonist for narcolepsy), this compound is primarily used in preclinical research due to its neutral antagonism .

Table 2: Pharmacological Profile of H₃ Receptor Ligands

Compound Receptor Activity Human H₃ Ki (nM) Selectivity (vs. H₁/H₂)
This compound Neutral Antagonist 2.7 >1,000-fold
Thioperamide Inverse Agonist 4.5 200-fold
Pitolisant Inverse Agonist 1.3 500-fold

Biological Activity

Proxyfan oxalate, a high-affinity ligand for the histamine H3 receptor, has garnered attention for its diverse biological activities, particularly in the context of neurological functions and potential therapeutic applications. This article explores the compound's mechanisms of action, pharmacological profiles, and relevant case studies to provide a comprehensive overview of its biological activity.

Overview of this compound

  • Chemical Identity : this compound (CAS: 177708-09-7) is recognized for its role as a protean agonist at histamine H3 receptors, exhibiting a pKi value of 8.62, indicating strong binding affinity .
  • Mechanism of Action : Proxyfan's activity can range from full agonism to inverse agonism depending on the specific biological system or tissue involved. It influences various signaling pathways, including cAMP inhibition and MAPK activity, and modulates neurotransmitter release .

Pharmacological Profile

This compound has been studied extensively for its effects on the central nervous system, particularly regarding appetite regulation and memory retention.

Key Findings

  • Histamine H3 Receptor Modulation :
    • Proxyfan acts as a neutral antagonist in certain feeding models, blocking the effects of both H3 receptor agonists and inverse agonists without directly affecting feeding behavior itself .
    • In studies involving rats, proxyfan administered post-training enhanced contextual fear memory retention when injected into the basolateral amygdala (BLA), suggesting its role in modulating fear-related memories through H3 receptor activity .
  • Impact on Oligodendrocyte Differentiation :
    • Research indicates that H3 receptor antagonists like proxyfan can influence oligodendrocyte precursor cell (OPC) differentiation. Inverse agonists promoted differentiation while neutral antagonists did not exhibit similar effects . This highlights proxyfan's potential in neuroregenerative therapies.

Study 1: Memory Retention Enhancement

  • Objective : To evaluate the effect of proxyfan on fear memory consolidation.
  • Methodology : Rats received bilateral intra-BLA injections of proxyfan immediately after fear conditioning.
  • Results : Doses as low as 0.04 mg/kg significantly improved memory retention assessed 72 hours later compared to control groups .

Study 2: Appetite Regulation

  • Objective : To assess proxyfan's role in feeding behavior modulation.
  • Methodology : The compound was tested against known H3 receptor agonists and inverse agonists in rat models.
  • Results : Proxyfan effectively blocked the anorexigenic effects of thioperamide (an inverse agonist), demonstrating its utility in understanding histaminergic pathways involved in appetite control .

Data Tables

Parameter This compound Imetit (H3 Agonist) Thioperamide (H3 Inverse Agonist)
pKi Value8.62Not specifiedNot specified
Role in FeedingNeutral antagonistOrexigenicAnorexigenic
Effect on MemoryEnhances retentionNot applicableNot applicable
Mechanism of ActionBlocks actions of other H3 ligandsFull agonistInverse agonist

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Proxyfan Oxalate, and how can researchers optimize yield and purity during preparation?

  • Methodological Answer : Begin with a literature review to identify peer-reviewed synthesis routes (e.g., oxalate salt formation via neutralization). Use factorial design to test variables like stoichiometric ratios, solvent polarity, and temperature gradients . Characterize intermediates via NMR and HPLC to ensure purity thresholds (>98%) and validate crystallinity with XRD . For yield optimization, employ response surface methodology (RSM) to model interactions between variables .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity while minimizing confounding variables?

  • Answer : Use a dose-response framework with negative controls (e.g., solvent-only groups) and positive controls (reference agonists/antagonists). Apply blinding to reduce bias in data collection. Validate assay specificity via receptor-binding studies (e.g., radioligand displacement) and orthogonal assays (e.g., calcium flux measurements). Replicate experiments across ≥3 biological replicates to assess inter-assay variability .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation thresholds. Monitor hydrolytic stability via pH-dependent kinetic studies (e.g., HPLC tracking of parent compound decay). For photostability, expose samples to UV-Vis light and quantify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different receptor subtypes?

  • Methodological Answer : Perform meta-analysis of existing data to identify methodological discrepancies (e.g., assay temperature, cell line variability). Replicate key studies under standardized conditions (e.g., HEK293 cells expressing homogeneous receptor populations). Use computational docking simulations to probe structural determinants of binding heterogeneity. Apply Bayesian statistics to quantify uncertainty ranges .

Q. What experimental frameworks are suitable for investigating the pharmacokinetic-pharmacodynamic (PK-PD) disconnect observed in this compound’s in vivo efficacy?

  • Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability data (e.g., Caco-2 assays) with in vivo bioavailability metrics. Design crossover studies comparing intravenous vs. oral administration in animal models. Use sparse sampling to reduce animal use while maintaining PK curve resolution. Apply population PK analysis to account for inter-individual variability .

Q. How can researchers integrate omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s off-target effects?

  • Answer : Combine RNA-seq data from treated cell lines with pathway enrichment tools (e.g., Gene Ontology, KEGG). Validate putative off-targets via CRISPR knockouts and rescue experiments. For metabolomics, use untargeted LC-MS coupled with multivariate analysis (e.g., PCA, OPLS-DA) to identify dysregulated metabolites. Cross-reference findings with toxicogenomics databases (e.g., Comparative Toxicogenomics Database) .

Q. What statistical approaches are recommended for addressing high inter-experimental variability in this compound’s cytotoxicity assays?

  • Answer : Apply mixed-effects models to partition variability into technical vs. biological components. Use sample size estimation tools (e.g., G*Power) to ensure adequate power for detecting effect sizes. Normalize data using housekeeping genes/proteins validated for the specific cell model. Consider robust regression techniques to minimize outlier influence .

Q. Methodological Best Practices

  • Reproducibility : Document all synthesis and assay conditions in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw datasets and code for statistical analyses in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .
  • Interdisciplinary Collaboration : Partner with computational chemists for QSAR modeling or bioinformaticians for multi-omics integration .

Properties

CAS No.

177708-09-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-(3-phenylmethoxypropyl)-1H-imidazole

InChI

InChI=1S/C13H16N2O/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15)

InChI Key

WNWALBVQAAIULR-UHFFFAOYSA-N

SMILES

O=C(O)C(O)=O.C1(CCCOCC2=CC=CC=C2)=CNC=N1

Canonical SMILES

C1=CC=C(C=C1)COCCCC2=CN=CN2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Proxyfan Oxalate

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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